4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
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Overview
Description
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring substituted with tert-butyl, methoxy, and benzenesulfonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the preparation of 3-tert-butyl-4-methoxybenzenesulfonyl chloride, which is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and sulfonyl-containing compounds, such as:
- 4-(4-Methoxybenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(3-Tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(3-Tert-butyl-4-methoxybenzenesulfonyl)-morpholine .
Uniqueness
What sets 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
873586-99-3 |
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Molecular Formula |
C17H27NO4S |
Molecular Weight |
341.5g/mol |
IUPAC Name |
4-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H27NO4S/c1-12-10-18(11-13(2)22-12)23(19,20)14-7-8-16(21-6)15(9-14)17(3,4)5/h7-9,12-13H,10-11H2,1-6H3 |
InChI Key |
NXAOYXIIJDWHAA-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Origin of Product |
United States |
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